
N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce the likelihood of seizures.
Biochemical and physiological effects:
N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to its effects on GABA levels, N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to alter the expression of various genes and proteins in the brain, including those involved in synaptic transmission and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in laboratory experiments is its high potency and selectivity for GABA transaminase. This allows researchers to manipulate GABA levels in the brain with a high degree of precision. However, the complex synthesis process and potential toxicity of N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide can present challenges for its use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide. One area of interest is its potential use in the treatment of anxiety disorders, which are thought to involve dysregulation of GABA levels in the brain. Additionally, researchers are investigating the use of N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in combination with other drugs for the treatment of addiction and other neurological disorders. Finally, further studies are needed to fully understand the long-term effects and potential toxicity of N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in humans.
Métodos De Síntesis
N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of various starting materials, including piperidine, cyclopropylamine, and 4-methoxy-3-methylbenzenesulfonyl chloride. The synthesis of N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide is a complex process that requires extensive knowledge of organic chemistry and specialized laboratory equipment.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to increase GABA levels in the brain, resulting in a reduction in seizure activity. Additionally, N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been investigated for its potential use in the treatment of addiction, with promising results in animal models of cocaine and nicotine addiction.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-15-5-6-16(2)20(13-15)23-22(25)18-9-11-24(12-10-18)29(26,27)19-7-8-21(28-4)17(3)14-19/h5-8,13-14,18H,9-12H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLIGOYZGGFNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

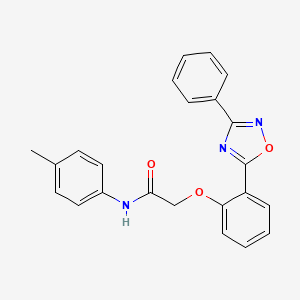


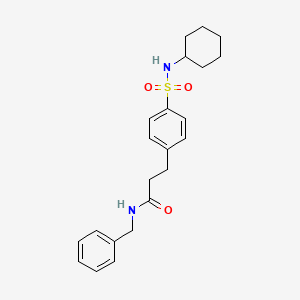

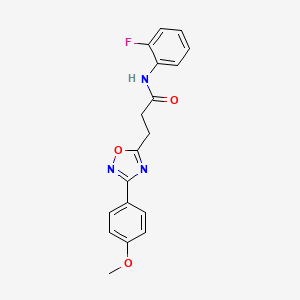


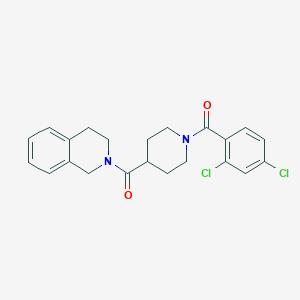
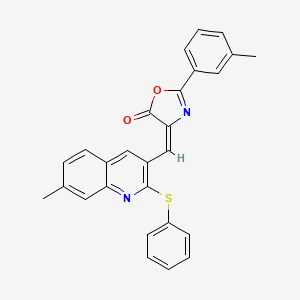


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)